An In-Depth Technical Guide to (S)-2-Amino-4-fluoro-4-methylpentanoic Acid
An In-Depth Technical Guide to (S)-2-Amino-4-fluoro-4-methylpentanoic Acid
Introduction
(S)-2-Amino-4-fluoro-4-methylpentanoic acid, also known as (S)-4-fluoroleucine, is a synthetic amino acid analogue of the natural amino acid L-leucine. The strategic incorporation of a fluorine atom at the C4 position of the leucine side chain imparts unique physicochemical and biological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of this intriguing molecule, tailored for researchers, scientists, and professionals in drug development.
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][][3] In the context of amino acids, fluorination can significantly influence peptide and protein conformation, stability, and biological activity.[1][4] (S)-2-Amino-4-fluoro-4-methylpentanoic acid is of particular interest as it allows for the investigation of the effects of a single fluorine atom on the function of leucine, an essential amino acid involved in numerous physiological processes, including protein synthesis and metabolic regulation.[5][6]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-4-fluoro-4-methylpentanoic acid | [7] |
| Synonyms | (S)-4-fluoroleucine, 4-fluoroleucine, (2S)-2-amino-4-fluoro-4-methyl-pentanoic Acid | [7] |
| CAS Number | 857026-04-1 | [7] |
| Molecular Formula | C6H12FNO2 | [7] |
| Molecular Weight | 149.16 g/mol | [7] |
| Appearance | Solid | [7] |
| pKa (predicted) | ~2.2 (carboxyl), ~9.5 (amino) | Estimated based on leucine[8] and the electron-withdrawing effect of fluorine. |
| logP (predicted) | -1.0 to -0.5 | Estimated based on leucine's logP (-1.5)[8] and the increased lipophilicity from fluorine substitution. |
| Aqueous Solubility | Predicted to be moderate to high | Based on the polar nature of the amino and carboxyl groups. The presence of fluorine may slightly decrease solubility compared to leucine.[9][10] |
Stability:
Fluorinated amino acids generally exhibit enhanced thermal and chemical stability.[1][] The strong carbon-fluorine bond contributes to increased resistance to metabolic degradation. Peptides incorporating fluorinated amino acids have shown improved stability against proteolysis.[3][11] (S)-2-Amino-4-fluoro-4-methylpentanoic acid is expected to be stable under standard laboratory conditions. However, its stability profile under specific pH and temperature conditions would require experimental validation.
Synthesis and Purification
The asymmetric synthesis of fluorinated amino acids is a challenging yet crucial aspect of their application in research and development. Several strategies have been developed for the stereocontrolled introduction of fluorine into amino acid scaffolds. A plausible synthetic route to (S)-2-Amino-4-fluoro-4-methylpentanoic acid can be adapted from established methods for the synthesis of similar fluorinated amino acids, such as (S)-γ-fluoroleucine.[12]
Conceptual Synthetic Workflow:
A conceptual workflow for the synthesis of (S)-2-Amino-4-fluoro-4-methylpentanoic acid.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Protection: The starting material, a suitable leucine derivative with an alkene functionality at the 4-position, would first have its amino and carboxyl groups protected. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and a methyl or ethyl ester for the carboxylic acid.
-
Step 2: Hydrofluorination: The protected intermediate would then undergo a stereoselective hydrofluorination reaction. This is a critical step to introduce the fluorine atom at the C4 position with the desired stereochemistry. Reagents such as hydrogen fluoride-pyridine complex or electrophilic fluorinating agents like Selectfluor® could be employed, often in the presence of a suitable catalyst to control stereoselectivity.
-
Step 3: Deprotection: Following successful fluorination, the protecting groups on the amino and carboxyl functions are removed under appropriate conditions (e.g., acid treatment for Boc and saponification for the ester).
-
Step 4: Purification: The crude product is then purified to obtain the final (S)-2-Amino-4-fluoro-4-methylpentanoic acid.
Purification Workflow:
A typical purification workflow for amino acids.
Purification of the final product can be achieved using techniques such as ion-exchange chromatography, which separates compounds based on their net charge.[13] The purified fractions would then be analyzed for purity using High-Performance Liquid Chromatography (HPLC) and the desired fractions pooled and lyophilized to yield the pure amino acid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of (S)-2-Amino-4-fluoro-4-methylpentanoic acid.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of protons in the molecule. Key signals would include the α-proton, the β-protons, and the methyl protons. The coupling of these protons to the fluorine atom would result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The carbon atom bonded to fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[14] It would show a single resonance for the fluorine atom, and its coupling to adjacent protons would provide valuable structural information.
2. Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for analyzing amino acids. The mass spectrum of leucine typically shows a prominent fragment corresponding to the loss of the carboxyl group.[15] A similar fragmentation pattern would be expected for its fluorinated analog.
3. High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a standard method for assessing the purity of amino acids.[16] Derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA), is often employed to enhance detection sensitivity.[16] The retention time of (S)-2-Amino-4-fluoro-4-methylpentanoic acid would be influenced by its polarity and the specific chromatographic conditions used.
Biological Activity and Applications
As an analogue of L-leucine, (S)-2-Amino-4-fluoro-4-methylpentanoic acid has the potential to interact with biological systems that recognize and utilize leucine.
Potential Applications:
-
Metabolic Probes: The fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies to investigate metabolic pathways involving leucine.
-
Enzyme Inhibitors: Fluorinated amino acids can act as inhibitors of enzymes that process their natural counterparts.
-
Peptide and Protein Engineering: Incorporation of (S)-2-Amino-4-fluoro-4-methylpentanoic acid into peptides and proteins can enhance their stability and modulate their biological activity.[1][4]
-
Drug Development: The unique properties conferred by fluorine can be exploited in the design of novel therapeutic agents.
Mechanism of Action:
The biological effects of (S)-2-Amino-4-fluoro-4-methylpentanoic acid are likely to be mediated through its interaction with proteins that bind or transport leucine. This could include amino acid transporters and enzymes involved in leucine metabolism. The electron-withdrawing nature of the fluorine atom could alter the binding affinity and reactivity of the amino acid, leading to modulation of downstream signaling pathways, such as the mTOR pathway which is regulated by leucine.[5]
Safety and Handling
Conclusion
(S)-2-Amino-4-fluoro-4-methylpentanoic acid represents a valuable tool for researchers in chemistry, biology, and medicine. Its unique properties, stemming from the strategic placement of a fluorine atom, offer opportunities to probe and modulate biological systems in novel ways. Further research into its synthesis, biological activity, and applications is warranted to fully unlock its potential in areas ranging from fundamental biological studies to the development of new therapeutic strategies.
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